

Synthesis of Nintedanib: Application Notes and Protocols Utilizing Methyl 2-oxoindoline-6-carboxylate

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Compound of Interest	
Compound Name:	Methyl 2-oxoindoline-6-carboxylate
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Abstract

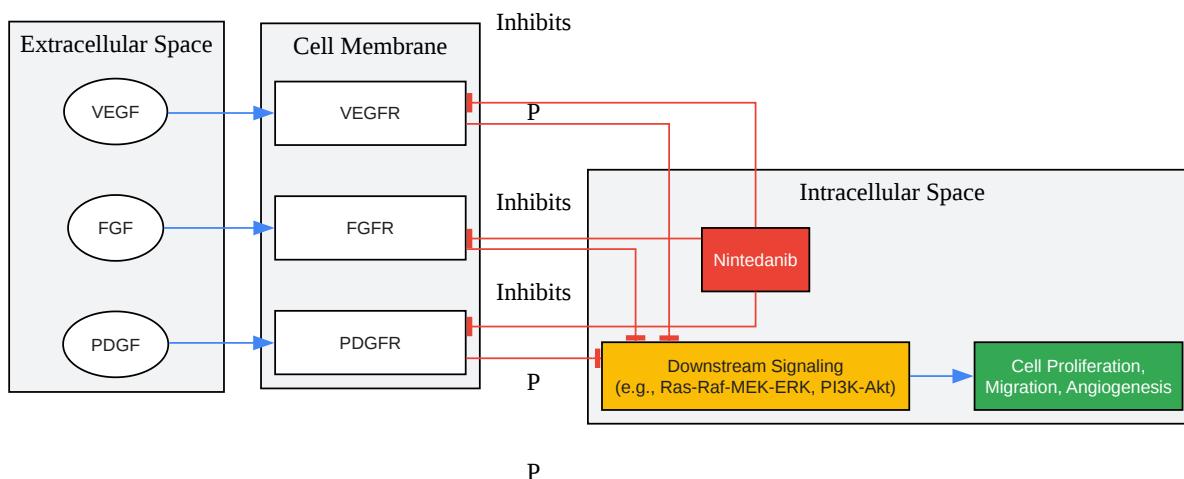
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).^{[1][2]} It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. This document provides detailed application notes and experimental protocols for the synthesis of Nintedanib, commencing from the key starting material, **Methyl 2-oxoindoline-6-carboxylate**. The synthesis involves the preparation of two key intermediates, which are subsequently coupled to yield the final active pharmaceutical ingredient.

Introduction

The synthesis of Nintedanib can be efficiently achieved through a convergent pathway that involves the preparation of two key building blocks: (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2). These intermediates are then coupled, followed by deacetylation, to form Nintedanib. This methodology offers a robust and scalable route for the production of Nintedanib.

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) that play a crucial role in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[1][3][4]



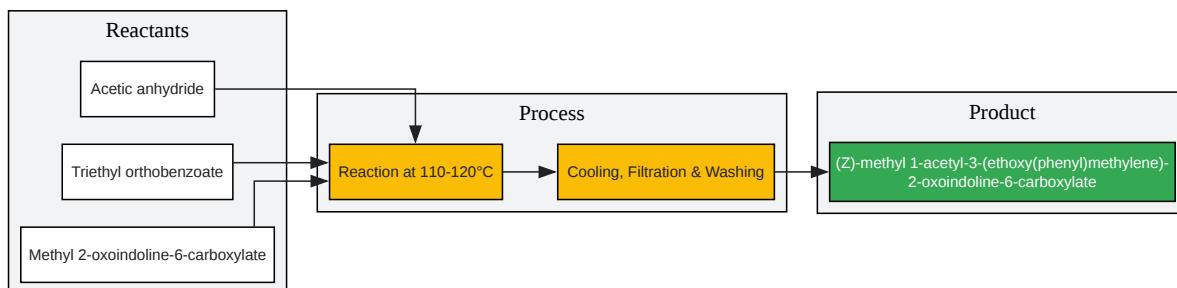
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Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.

Experimental Protocols

Synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)

This procedure involves the reaction of **Methyl 2-oxoindoline-6-carboxylate** with triethyl orthobenzoate in the presence of acetic anhydride.



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Caption: Synthesis workflow for Intermediate 1.

Materials:

Reagent	Molar Mass (g/mol)
Methyl 2-oxoindoline-6-carboxylate	191.18
Triethyl orthobenzoate	222.29
Acetic anhydride	102.09
Xylene	-

Procedure:

- To a reaction flask, add **Methyl 2-oxoindoline-6-carboxylate** (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), acetic anhydride (42.7 g, 418.4 mmol), and 200 mL of xylene.
- Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
- Cool the reaction mixture to room temperature.

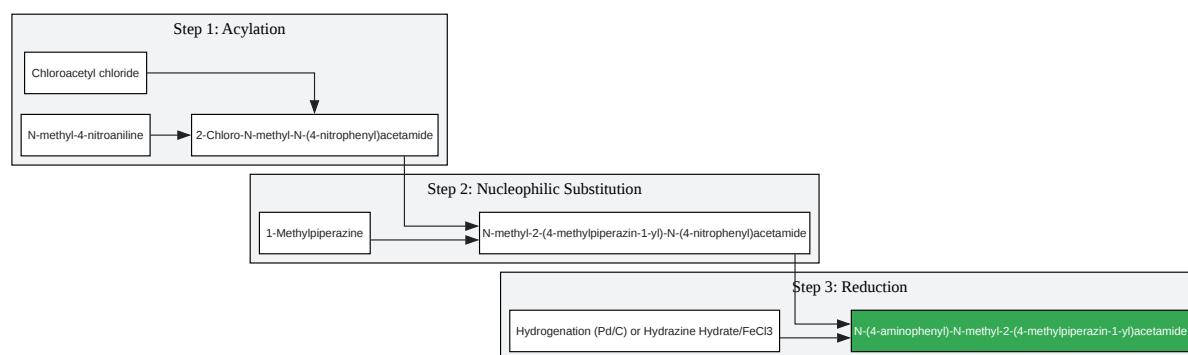
- Filter the precipitated solid.
- Wash the solid with a suitable solvent (e.g., xylene or a mixture of toluene and ethyl acetate) and dry under vacuum at 50°C for 16 hours to yield the product.

Quantitative Data:

Parameter	Value	Reference
Molar Yield	78.8% - 82.4%	[5]
HPLC Purity	>99%	[5]

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)

This synthesis is a multi-step process starting from N-methyl-4-nitroaniline.



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Caption: Synthesis workflow for Intermediate 2.

Materials:

Reagent	Molar Mass (g/mol)
N-methyl-4-nitroaniline	152.15
Chloroacetyl chloride	112.94
1-Methylpiperazine	100.16
Toluene	-
Isopropanol	-
Palladium on carbon (10%)	-
Hydrazine hydrate	50.06
Ferric chloride (anhydrous)	162.20
Ethanol	-

Procedure:

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

- Dissolve N-methyl-4-nitroaniline in a suitable solvent like ethyl acetate.
- Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).
- Heat the mixture to 50-55°C and stir for approximately 2 hours.
- After completion, the reaction mixture can be washed with water and the organic layer is used in the next step.

Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

- To the solution from Step 1, add 1-methylpiperazine dropwise.

- Heat the reaction mixture to 45-55°C and stir for several hours.

Step 3: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

- Method A: Catalytic Hydrogenation

- Dilute the organic layer from Step 2 with isopropanol.
- Add palladium on carbon (10%) catalyst.
- Hydrogenate the mixture under 1 bar of hydrogen pressure at 20°C overnight.[1][6]
- Filter the catalyst and concentrate the filtrate.
- The product can be crystallized from a suitable solvent like ether.

- Method B: Reduction with Hydrazine Hydrate

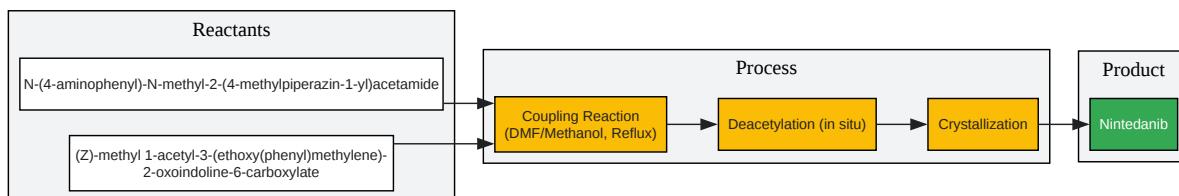
- Dissolve the nitro compound from Step 2 in ethanol.
- Add hydrazine hydrate, activated carbon, and anhydrous ferric chloride.[7]
- Heat the mixture to reflux (60-80°C) for 3.5-6 hours.[7]
- After completion, the reaction mixture is worked up to isolate the product.

Quantitative Data:

Parameter	Value	Reference
Overall Yield	70.5% - 98%	[1][6][7]

Synthesis of Nintedanib

This final step involves the coupling of Intermediate 1 and Intermediate 2.

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Caption: Final synthesis and purification of Nintedanib.

Materials:

Reagent	Molar Mass (g/mol)
(Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate	365.38
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide	262.35
N,N-Dimethylformamide (DMF)	-
Methanol	-

Procedure:

- Add Intermediate 1 and Intermediate 2 to a mixed solvent of N,N-dimethylformamide and anhydrous methanol.^[3]
- Heat the mixture to reflux and maintain for approximately 8 hours.^[3] The coupling and in-situ deacetylation occur during this step.
- Cool the reaction solution to 20°C or lower and stir for 4 hours to allow for precipitation.

- Filter the solid product.
- Wash the filter cake with methanol and dry to obtain crude Nintedanib.

Purification:

- The crude Nintedanib can be purified by recrystallization from methanol to achieve high purity.[6]

Quantitative Data:

Parameter	Value	Reference
Molar Yield	91.6%	[3]
HPLC Purity	>99.9%	[3]
Melting Point	241-243°C	[8]
Mass Spectrum (EI)	m/z 540 (M+H)	[8]

¹H NMR (DMSO-d6): δ 11.94 (s, 1H), 8.36 (s, 1H), 7.96 (dd, J=11.9, 5.0Hz, 2H), 7.67 (d, J=8.1Hz, 1H), 7.16 (ddd, J=26.9, 22.1, 7.0Hz, 5H), 6.85 (d, J=8.6Hz, 2H), 6.61 (d, J=8.7Hz, 2H), 3.90 (s, 3H), 2.99 (s, 3H), 2.65 (s, 2H), 2.50–2.30 (m, 8H), 2.20 (s, 3H).[9]

Conclusion

The synthetic route to Nintedanib starting from **Methyl 2-oxoindoline-6-carboxylate** is a well-established and efficient process. The protocols outlined in this document, based on published literature, provide a detailed guide for the synthesis of this important pharmaceutical agent. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining high-purity Nintedanib suitable for research and development purposes.

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